molecular formula C13H17NO3S2 B14361262 2-(2-{2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethoxy}ethoxy)ethan-1-ol CAS No. 91038-25-4

2-(2-{2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethoxy}ethoxy)ethan-1-ol

Cat. No.: B14361262
CAS No.: 91038-25-4
M. Wt: 299.4 g/mol
InChI Key: OVNHPLXYAZDSPZ-UHFFFAOYSA-N
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Description

2-(2-{2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethoxy}ethoxy)ethan-1-ol is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are aromatic heterocyclic compounds containing a benzene ring fused to a thiazole ring. This compound is characterized by the presence of a benzothiazole moiety linked to an ethoxyethanol chain through a sulfanyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethoxy}ethoxy)ethan-1-ol typically involves the reaction of 2-mercaptobenzothiazole with ethylene oxide derivatives. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques such as distillation and crystallization are common to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-{2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethoxy}ethoxy)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzothiazole ring can be reduced under specific conditions to yield dihydrobenzothiazole derivatives.

    Substitution: The ethoxyethanol chain can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Alkyl halides or acyl chlorides are typical electrophiles used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Various substituted ethoxyethanol derivatives.

Scientific Research Applications

2-(2-{2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethoxy}ethoxy)ethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of dyes, rubber accelerators, and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-{2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethoxy}ethoxy)ethan-1-ol involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways by modulating signal transduction processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzothiazole: A simpler benzothiazole derivative with similar aromatic properties.

    2-(1,3-Benzothiazol-2-yl)ethanol: A compound with a shorter ethoxy chain.

    2-(1,3-Benzothiazol-2-ylthio)ethanol: A structurally related compound with a thioether linkage.

Uniqueness

2-(2-{2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethoxy}ethoxy)ethan-1-ol is unique due to its extended ethoxyethanol chain, which imparts distinct physicochemical properties and potential biological activities. This structural feature differentiates it from other benzothiazole derivatives and may contribute to its specific applications in various fields.

Properties

CAS No.

91038-25-4

Molecular Formula

C13H17NO3S2

Molecular Weight

299.4 g/mol

IUPAC Name

2-[2-[2-(1,3-benzothiazol-2-ylsulfanyl)ethoxy]ethoxy]ethanol

InChI

InChI=1S/C13H17NO3S2/c15-5-6-16-7-8-17-9-10-18-13-14-11-3-1-2-4-12(11)19-13/h1-4,15H,5-10H2

InChI Key

OVNHPLXYAZDSPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCCOCCOCCO

Origin of Product

United States

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